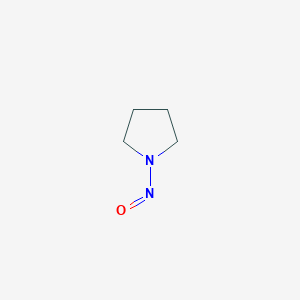

N-Nitrosopyrrolidine

説明

This compound is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen.

This compound is a member of pyrrolidines.

This compound has been reported in Capsicum annuum, Brassica oleracea, and Nicotiana tabacum with data available.

This compound is a clear, yellow, oily, liquid nitrosamine that decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition. This compound is used in laboratory research to induce tumors in experimental animals. This substance may be formed during cooking of foods that contain sodium nitrite as a preservative, including meat, fish and cheese. Exposure to N- Nitrosopyrrolidine irritates the skin and eyes and can damage the liver and kidneys. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Carcinogenic nitrosamine that may be formed from preservatives in meats during their preparation or in the liver during metabolism.

Structure

3D Structure

特性

IUPAC Name |

1-nitrosopyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYADZVDBIBLJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021062 |

Source

|

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid. |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

181 °F (NTP, 1992), 181 °F |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp) |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085 |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C |

Source

|

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

930-55-2, 35884-45-8, 57371-40-1 |

Source

|

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Nitrosopyrrolidine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ4J5WK201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosopyrrolidine formation mechanism in processed foods

An In-depth Technical Guide on the Formation Mechanism of N-Nitrosopyrrolidine in Processed Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NPYR) is a carcinogenic N-nitrosamine compound that can form in various processed foods, particularly cured meats, during processing and cooking. Its presence in the food supply is a significant health concern, necessitating a thorough understanding of its formation mechanisms to develop effective mitigation strategies. This technical guide provides a comprehensive overview of the core principles underlying NPYR formation, detailing the precursor molecules, chemical pathways, influencing factors, and analytical methodologies for its detection. Quantitative data from various studies are summarized, and key experimental protocols are described. Furthermore, visual diagrams are provided to illustrate the complex chemical reactions and experimental workflows involved.

Introduction

N-nitrosamines are a class of potent carcinogens that can be found in a variety of environmental sources, including certain foods and tobacco products.[1] Among these, this compound (NPYR) is a volatile nitrosamine (B1359907) frequently detected in processed meat products that have been treated with sodium nitrite (B80452), a common curing agent.[2][3] The formation of NPYR is a complex process influenced by a multitude of factors, including the composition of the food matrix, processing conditions, and cooking methods.[4] This guide aims to provide a detailed technical examination of the mechanisms of NPYR formation in processed foods, with a focus on the scientific principles and experimental evidence.

Precursors of this compound

The formation of NPYR is fundamentally dependent on the presence of specific precursor molecules that can react with nitrosating agents. The primary precursors are secondary amines, with the amino acid proline being the most significant.

2.1. Proline: The Principal Precursor

Proline, a secondary amino acid, is widely recognized as the main precursor to NPYR in processed foods.[5] It is naturally abundant in meat, particularly in connective tissues in the form of collagen.[5] Several studies have confirmed that the addition of proline to meat model systems significantly increases the formation of NPYR upon heating in the presence of nitrite.[5][6][7]

2.2. Other Potential Precursors

While proline is the major contributor, other compounds have been investigated as potential precursors to NPYR, including:

-

Pyrrolidine (B122466): Formed from the decarboxylation of proline, pyrrolidine can be directly nitrosated to form NPYR.[5][7]

-

Ornithine and Arginine: These amino acids can be converted to putrescine through microbial or enzymatic action, which can then cyclize and be nitrosated to form NPYR.[8]

-

Putrescine, Spermidine, and Spermine: These polyamines, which can be present in meat, have also been suggested as potential precursors.[8][9] However, studies suggest that proline is a more significant precursor than putrescine under typical conditions found in bacon.[5]

-

Collagen: As a major source of proline and hydroxyproline (B1673980) in meat, collagen is an indirect but important precursor.[5]

Chemical Formation Pathways of this compound

NPYR is formed through the reaction of a secondary amine, primarily from proline, with a nitrosating agent. The most common nitrosating agent in cured meats is nitrous anhydride (B1165640) (N₂O₃), which is formed from nitrite (NO₂⁻) in acidic conditions.[10] The reaction is significantly accelerated by heat.[9][11]

There are two primary proposed pathways for the formation of NPYR from proline:

Pathway A: Nitrosation followed by Decarboxylation In this pathway, proline is first nitrosated to form N-nitrosoproline (NPRO). Subsequently, NPRO undergoes thermal decarboxylation at high cooking temperatures to yield NPYR.[5]

Pathway B: Decarboxylation followed by Nitrosation Alternatively, proline can first be decarboxylated to form pyrrolidine. Pyrrolidine, a secondary amine, is then readily nitrosated to form NPYR.[5]

The prevailing pathway is influenced by factors such as temperature and pH. The high temperatures associated with frying are particularly effective at promoting the decarboxylation step in either pathway.[11][12]

This compound (NPYR) Formation Pathways from Proline.

Factors Influencing this compound Formation

Several factors can significantly influence the rate and extent of NPYR formation in processed foods.

-

Temperature: Cooking temperature is a critical factor.[11] Frying, which involves high temperatures, consistently leads to higher levels of NPYR compared to other cooking methods like baking, broiling, or microwaving.[11][13][14] NPYR formation is generally not detected at temperatures below 100°C.[9][11] The optimal temperature for the conversion of N-nitrosoproline to NPYR is around 185°C.[11]

-

Nitrite Concentration: The concentration of added nitrite, the source of the nitrosating agent, can affect NPYR formation.[7] Higher initial nitrite levels can lead to increased NPYR formation, although the relationship is not always linear and can be influenced by other factors.[15]

-

pH: The formation of the nitrosating agent, nitrous anhydride, is favored under acidic conditions (optimal pH 3-4).[2][10] This is particularly relevant for the potential formation of nitrosamines in the acidic environment of the stomach after consumption of precursors.[16]

-

Fat Content: The presence of fat can influence NPYR formation. In bacon, higher concentrations of NPYR are often found in the rendered fat than in the lean edible portion.[11]

-

Inhibitors: Certain substances can inhibit the formation of nitrosamines. Ascorbic acid (Vitamin C) and its isomer, erythorbic acid, are effective inhibitors and are often added to cured meat products to reduce nitrosamine formation.[10] They act by reducing the nitrosating agents to nitric oxide (NO), which has a lower nitrosating potential.

Quantitative Data on this compound in Processed Foods

The concentration of NPYR in processed foods can vary widely depending on the product, processing, and cooking methods. The following tables summarize quantitative data from various studies.

Table 1: this compound (NPYR) Levels in Bacon under Different Cooking Conditions

| Cooking Method | Cooking Temperature (°C) | NPYR Concentration (µg/kg or ng/g) | Reference(s) |

| Pan Frying | 171 | ~11 (total NNAs) | [13] |

| Pan Frying | 206 | ~11 (total NNAs) | [13] |

| Pan Frying | - | Up to 35 ppb | [9] |

| Baking | - | Up to 35 ppb | [9] |

| Microwave | - | 3 - 5 | [9][13] |

| Raw | - | Not Detected | [9][11] |

Table 2: this compound (NPYR) and N-Nitrosodimethylamine (NDMA) in Emulsified Sausages

| Cooking Temperature (°C) | Nitrite (mg/kg) | NDMA (Control) | NPYR (Control) | NDMA (Gastric Model) | NPYR (Gastric Model) | Reference(s) |

| Various | Various | Detected | Detected only at 480 mg/kg nitrite | Increased amounts detected | Explosive increase compared to control | [16] |

Table 3: Volatile N-Nitrosamines in Various Processed Meats

| Product | N-Nitrosamine | Mean Concentration (µg/kg) | Reference(s) |

| Various Processed Meats | NPYR | 4.14 | [17] |

| Dry-cured Sausage (raw) | Total N-nitrosamines | 5.31 | [14] |

| Dry-cured Sausage (deep-fried) | Increased NPYR | - | [14] |

| Dry-cured Sausage (pan-fried) | Increased NPYR | - | [14] |

| Chicken & Meat Sausages | NPYR | 2.01 - 3.81 (ng/mL) | [18] |

Experimental Protocols for this compound Analysis

The accurate quantification of NPYR in complex food matrices requires sophisticated analytical techniques. Gas chromatography coupled with a thermal energy analyzer (GC-TEA) or a mass spectrometer (GC-MS) are the most common methods.

6.1. Sample Preparation

A crucial step in the analysis is the extraction and clean-up of NPYR from the food sample. Common techniques include:

-

Distillation: Steam or vacuum distillation can be used to separate volatile nitrosamines from the non-volatile matrix.[14][17]

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds, which are then thermally desorbed into the GC.[17]

-

Liquid-Liquid Extraction: Using a solvent like dichloromethane (B109758) to extract the nitrosamines.[19][20]

6.2. Instrumental Analysis

-

Gas Chromatography (GC): Separates the volatile compounds in the sample extract based on their boiling points and interactions with the stationary phase of the GC column.

-

Thermal Energy Analyzer (TEA): A highly selective and sensitive detector for N-nitroso compounds. It works by pyrolyzing the N-nitroso bond to release nitric oxide (NO), which then reacts with ozone to produce chemiluminescence that is detected.[6][7][13]

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragmentation pattern.[14][20][21]

General Experimental Workflow for NPYR Analysis in Foods.

Mitigation Strategies

Understanding the formation mechanism of NPYR allows for the development of strategies to minimize its presence in processed foods. These include:

-

Reducing Nitrite Levels: Lowering the amount of sodium nitrite used in curing can reduce the potential for nitrosamine formation.[15] However, nitrite is also crucial for preventing the growth of Clostridium botulinum, so a balance must be struck.[11]

-

Use of Inhibitors: The addition of ascorbic acid or erythorbic acid is a widely used and effective method to inhibit nitrosamine formation.[10]

-

Controlling Cooking Conditions: Consumers can reduce their exposure by choosing cooking methods that use lower temperatures, such as microwaving or boiling, over frying.[13][14] Draining fried bacon well to remove rendered fat can also reduce NPYR intake.[11]

-

Alternative Curing Agents: Research into alternative curing agents that can provide the preservative and color-fixing properties of nitrite without forming nitrosamines is ongoing.

Conclusion

The formation of this compound in processed foods is a complex interplay of precursor availability, chemical reactions, and processing conditions. Proline stands out as the primary precursor, and high-temperature cooking, particularly frying, is the most significant contributing factor to its formation. A thorough understanding of these mechanisms is paramount for the food industry to produce safer products and for regulatory agencies to establish appropriate guidelines. For researchers and drug development professionals, the study of NPYR formation and its biological effects provides a critical context for understanding dietary exposure to carcinogens and developing preventative health strategies. Continued research into analytical methodologies and mitigation strategies will be essential in minimizing consumer exposure to this potent carcinogen.

References

- 1. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the influence of proline, hydroxyproline or pyrrolidine in the presence of sodium nitrite on N-nitrosamine formation when heating cured meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the formation of this compound from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and occurrence of nitrosamines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Formation of N-nitrosamines in microwaved versus skillet-fried bacon containing nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of various cooking methods on the concentrations of volatile N-nitrosamines and biogenic amines in dry-cured sausages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. digicomst.ie [digicomst.ie]

- 17. qascf.com [qascf.com]

- 18. Analysis and health risk assessment of nitrosamines in meat products collected from markets, Iran: with the approach of chemometric - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grupobiomaster.com [grupobiomaster.com]

- 20. researchgate.net [researchgate.net]

- 21. sciex.com [sciex.com]

N-Nitrosopyrrolidine (NPYR) In Vivo Metabolic Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosopyrrolidine (NPYR) is a potent hepatocarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] This technical guide provides a comprehensive overview of the in vivo metabolic activation pathway of NPYR, focusing on the core biochemical processes, key enzymatic players, and the resulting DNA damage. Detailed experimental protocols for studying NPYR metabolism, quantitative data on enzyme kinetics and DNA adduct formation, and visual representations of the metabolic and experimental workflows are presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been detected in various consumer products and is known to be a powerful liver carcinogen in animal models.[1][2] Its carcinogenicity is intrinsically linked to its metabolic bioactivation, a process primarily occurring in the liver. Understanding this pathway is crucial for assessing the risk associated with NPYR exposure and for developing strategies to mitigate its harmful effects. This guide will delve into the intricacies of NPYR metabolism, from initial enzymatic oxidation to the formation of DNA adducts that can initiate carcinogenesis.

The Metabolic Activation Pathway of this compound

The primary route of NPYR metabolic activation is through α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This initial oxidative step is the rate-limiting and critical event that converts the relatively inert NPYR molecule into a highly reactive electrophilic species.

The Role of Cytochrome P450 Enzymes

Several CYP isoforms have been implicated in the α-hydroxylation of NPYR, with the CYP2A and CYP2E1 families showing significant activity.[5] Specifically, enzymes such as CYP2A3 and CYP2A5 have been demonstrated to metabolize NPYR.[6] This enzymatic action involves the abstraction of a hydrogen atom from a carbon atom adjacent to the N-nitroso group (the α-carbon), followed by the insertion of a hydroxyl group.

Formation of Reactive Intermediates

The product of α-hydroxylation, α-hydroxy-N-nitrosopyrrolidine, is highly unstable and spontaneously undergoes ring-opening to form 4-oxobutanediazohydroxide.[1][3] This intermediate is also unstable and can exist in equilibrium with the cyclic α-hydroxynitrosamine. Further decomposition of 4-oxobutanediazohydroxide leads to the formation of a cascade of electrophilic species that are capable of reacting with cellular macromolecules, most notably DNA.[1]

DNA Adduct Formation

The ultimate electrophiles generated from the metabolic activation of NPYR react with nucleophilic sites on DNA bases to form covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. Several NPYR-derived DNA adducts have been identified in the liver of rats treated with NPYR, including N2-(tetrahydrofuran-2-yl)dGuo (N2-THF-dGuo) and other tetrahydrofuranyl adducts with deoxyadenosine, deoxycytidine, and thymidine.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the metabolic activation of NPYR.

Table 1: Enzyme Kinetic Parameters for NPYR α-Hydroxylation by Rat Liver Microsomes

| Enzyme Source | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Rat Liver Microsomes | 0.36 | Not Reported | [6] |

| Rat Lung Microsomes | ~20 | Not Reported | [6] |

Table 2: Levels of NPYR-Derived DNA Adducts in Rat Liver

| Adduct | Treatment | Adduct Level (μmol/mol dGuo) | Reference |

| N2-(4-HOB)-dGuo | 600 ppm NPYR in drinking water for 1 week | 3.41 - 5.39 | [7][8] |

| N6-(4-HOB)-dAdo | 600 ppm NPYR in drinking water for 1 week | 0.02 - 0.04 | [7][8] |

| O2-(4-HOB)-dThd | 600 ppm NPYR in drinking water for 1 week | 2.56 - 3.87 | [7][8] |

| O4-(4-HOB)-dThd | 600 ppm NPYR in drinking water for 1 week | 2.28 - 5.05 | [7][8] |

| N2-(4-HOB)-dGuo | 200 ppm NPYR in drinking water for 4 weeks | 3.41 - 5.39 | [7][8] |

| N6-(4-HOB)-dAdo | 200 ppm NPYR in drinking water for 4 weeks | 0.02 - 0.04 | [7][8] |

| O2-(4-HOB)-dThd | 200 ppm NPYR in drinking water for 4 weeks | 2.56 - 3.87 | [7][8] |

| O4-(4-HOB)-dThd | 200 ppm NPYR in drinking water for 4 weeks | 2.28 - 5.05 | [7][8] |

| N2-(4-HOB)-dGuo | 200 ppm NPYR in drinking water for 13 weeks | 3.41 - 5.39 | [7][8] |

| N6-(4-HOB)-dAdo | 200 ppm NPYR in drinking water for 13 weeks | 0.02 - 0.04 | [7][8] |

| O2-(4-HOB)-dThd | 200 ppm NPYR in drinking water for 13 weeks | 2.56 - 3.87 | [7][8] |

| O4-(4-HOB)-dThd | 200 ppm NPYR in drinking water for 13 weeks | 2.28 - 5.05 | [7][8] |

Note: Adducts were quantified after NaBH3CN reduction of the unstable tetrahydrofuranyl adducts to their stable 4-hydroxybutyl (4-HOB) derivatives.[7][8]

Experimental Protocols

In Vivo Carcinogenicity Study in Rats

This protocol outlines a general procedure for assessing the carcinogenic potential of NPYR in a rat model.

-

Animal Model: Male F344 or Sprague-Dawley rats are commonly used.[7][9]

-

Acclimation: Animals are acclimated for at least one week prior to the start of the study.

-

Dosing: NPYR is typically administered in the drinking water at concentrations ranging from 200 to 600 ppm.[7][8] Alternatively, gavage administration can be used.

-

Study Duration: Long-term studies can last for up to two years.[9] Shorter-term studies to investigate DNA adduct formation may last from one to thirteen weeks.[7][8]

-

Sample Collection: At the termination of the study, animals are euthanized, and target organs, primarily the liver, are collected. Blood samples can also be collected for analysis of metabolites.

-

Histopathology: Liver tissues are fixed, sectioned, and stained for histopathological examination to identify preneoplastic and neoplastic lesions.

-

DNA Adduct Analysis: A portion of the liver tissue is used for DNA isolation and subsequent analysis of NPYR-DNA adducts (see Protocol 4.3).

In Vitro Metabolism with Rat Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of NPYR by liver enzymes.

-

Preparation of Microsomes: Rat liver microsomes are prepared from untreated or induced rats by differential centrifugation.

-

Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains:

-

Phosphate buffer (100 mM, pH 7.4)

-

MgCl2 (3.3 mM)

-

NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)

-

Rat liver microsomes (0.4-1.0 mg protein/mL)

-

NPYR (substrate, various concentrations to determine kinetics, e.g., 0.1-10 mM)

-

-

Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 15-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

-

Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed for metabolites by LC-MS/MS.

LC-MS/MS Analysis of NPYR-DNA Adducts

This protocol provides a general workflow for the detection and quantification of NPYR-DNA adducts.

-

DNA Isolation: DNA is isolated from liver tissue using standard phenol-chloroform extraction or commercially available kits.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Reduction of Unstable Adducts: For the analysis of tetrahydrofuranyl adducts, the hydrolyzed DNA is treated with NaBH3CN to reduce the unstable adducts to their stable 4-hydroxybutyl derivatives.[7][8]

-

LC Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile or methanol (B129727) with a similar modifier.

-

Gradient: A gradient elution is employed to separate the adducts from the normal deoxyribonucleosides.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification of specific adducts. This involves monitoring a specific precursor ion to product ion transition for each adduct.

-

Ion Transitions: Specific m/z transitions for each adduct and its isotopically labeled internal standard are monitored. For example, for N2-(4-HOB)-dGuo, the transition m/z 340 → m/z 224 might be used.[10]

-

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

The metabolic activation of this compound via cytochrome P450-mediated α-hydroxylation is a critical pathway leading to its carcinogenicity. The formation of unstable intermediates and subsequent DNA adducts underscores the genotoxic potential of this compound. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the mechanisms of NPYR-induced carcinogenesis and to evaluate potential inhibitors of this process. A thorough understanding of this metabolic pathway is essential for the risk assessment of NPYR and for the development of safer consumer and pharmaceutical products.

References

- 1. Analysis of Adducts in Hepatic DNA of Rats Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the liver carcinogen this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mutagenicity of nitrosopyrrolidine is related to its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of this compound by rat lung subcellular fractions: alpha-hydroxylation in a non-target tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of adducts in hepatic DNA of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. Mass Spectrometric Analysis of a Cyclic 7,8-Butanoguanine Adduct of this compound: Comparison to other this compound Adducts in Rat Hepatic DNA - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenicity of N-Nitrosopyrrolidine in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosopyrrolidine (NPYR), a member of the potent class of N-nitroso compounds, is a well-documented carcinogen in various rodent models. This technical guide provides a comprehensive overview of the carcinogenic effects of NPYR, with a focus on quantitative data from studies in rats, mice, and hamsters. Detailed experimental protocols, based on established guidelines from the National Cancer Institute (NCI) and the Organisation for Economic Co-operation and Development (OECD), are provided to aid in the design and interpretation of carcinogenicity studies. Furthermore, this guide elucidates the molecular mechanisms underlying NPYR-induced carcinogenesis, including its metabolic activation, the formation of DNA adducts, and the subsequent dysregulation of key signaling pathways. Visual diagrams generated using Graphviz are included to illustrate these complex biological processes and experimental workflows, offering a clear and concise reference for researchers in the fields of toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in several rodent species. The following tables summarize the key quantitative findings from these studies, highlighting the dose-dependent and species-specific carcinogenic effects of NPYR.

Table 1: Carcinogenicity of this compound in Rats

| Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Tumor Incidence (%) | Reference |

| Sprague-Dawley | Male & Female | Oral (drinking water) | 10 mg/kg/day | - | Liver | Hepatocellular Carcinoma | 46 | [1] |

| Sprague-Dawley | Male & Female | Oral (drinking water) | 3 mg/kg/day | - | Liver | Hepatocellular Carcinoma | 84 | [1] |

| Sprague-Dawley | Male & Female | Oral (drinking water) | 1 mg/kg/day | - | Liver | Hepatocellular Carcinoma | 32 | [1] |

| Sprague-Dawley | Male & Female | Oral (drinking water) | 0.3 mg/kg/day | - | Liver | Hepatocellular Carcinoma | Not statistically significant | [1] |

| F344 | Female | Oral (drinking water) | 0.9 mM solution | 50 weeks | Liver | Hepatocellular Carcinoma | Nearly 100% by 110 weeks | [2] |

| Sprague-Dawley | Male & Female | Oral | Total dose: 792 mg/kg | Intermittent | Liver | Liver Neoplasms | Varied with schedule | [3] |

Table 2: Carcinogenicity of this compound in Mice

| Strain | Sex | Route of Administration | Dose | Co-administered Agent | Duration of Treatment | Target Organ | Key Finding | Reference |

| A/J | Male | Oral (drinking water) | 40 ppm | 10% Ethanol | - | Lung | 5.5-fold increase in lung tumor multiplicity | [4] |

| A/J | Female | Intraperitoneal injection | - | - | - | Lung | Induced lung adenomas | [3] |

Table 3: Carcinogenicity of this compound in Hamsters

| Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Tumor Incidence (%) | Reference |

| Syrian Golden | Male | Oral (drinking water) | High Dose | Lifetime | Liver | Hepatocellular Neoplasms | Dose-dependent | [5][6] |

| Syrian Golden | Female | Oral (drinking water) | High Dose | Lifetime | Liver | Hepatocellular Neoplasms | Dose-dependent | [5][6] |

| Syrian Golden | Male | Oral (drinking water) | Medium Dose | Lifetime | Liver | Hepatocellular Neoplasms | Dose-dependent | [5][6] |

| Syrian Golden | Female | Oral (drinking water) | Medium Dose | Lifetime | Liver | Hepatocellular Neoplasms | Dose-dependent | [5][6] |

| Syrian Golden | Male | Oral (drinking water) | Low Dose | Lifetime | Liver | Hepatocellular Neoplasms | Dose-dependent | [5][6] |

| Syrian Golden | Female | Oral (drinking water) | Low Dose | Lifetime | Liver | No liver tumors observed | 0 | [5][6] |

| Syrian Golden | Male | Intratracheal instillation | Total dose: 1.5 mg | 15 weeks | Liver | Liver Tumors | 4 | [7] |

| Syrian Golden | Male | Intratracheal instillation | Total dose: 1.5 mg | 15 weeks | Respiratory Organs | Respiratory Tumors | 0 | [7] |

Experimental Protocols

The following section outlines a representative experimental protocol for a rodent carcinogenicity bioassay of this compound, based on guidelines from the NCI and OECD. This protocol is intended as a guide and should be adapted based on the specific research question and institutional guidelines.

Animal Husbandry and Care

-

Species and Strain: Commonly used strains include Sprague-Dawley and Fischer 344 rats, A/J and B6C3F1 mice, and Syrian golden hamsters. The choice of strain should be justified based on historical control data and susceptibility to the expected tumor types.

-

Source: Animals should be obtained from a reputable commercial supplier. Upon arrival, they should be quarantined for a minimum of one week to acclimate and assess their health status.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3 °C), and humidity (50 ± 20%). Cages should be made of polycarbonate or a similar inert material and provided with appropriate bedding.

-

Diet and Water: A standard certified laboratory rodent diet and filtered tap water should be provided ad libitum, unless the experimental design requires dietary restrictions.

Experimental Design

-

Groups: A typical study includes a control group receiving the vehicle and at least three dose groups of NPYR. Each group should consist of a sufficient number of animals of each sex (typically 50) to ensure statistical power.

-

Dose Selection: Dose levels should be selected based on preliminary toxicity studies. The highest dose should induce some toxicity but not compromise the survival of the animals to an extent that it interferes with the interpretation of the results. Lower doses should be fractions of the high dose.

-

Route of Administration: The route of administration should be relevant to potential human exposure. For NPYR, oral administration via drinking water or gavage is common. Intraperitoneal injection has also been used in some mouse studies.

-

Duration: Carcinogenicity studies in rats are typically conducted for 24 months. For mice, the duration is generally 18 to 24 months.

This compound Administration

-

Preparation of Dosing Solutions: NPYR should be of high purity. For administration in drinking water, the required amount of NPYR is dissolved in the drinking water to achieve the target daily dose, assuming a standard daily water consumption for the specific rodent species and strain. The stability of NPYR in the drinking water should be confirmed. For gavage, NPYR is typically dissolved in a suitable vehicle like water or corn oil.

-

Administration Schedule: Dosing is typically performed daily, 5-7 days a week, for the duration of the study.

In-Life Observations and Measurements

-

Clinical Observations: Animals should be observed at least once daily for any clinical signs of toxicity, such as changes in behavior, appearance, or the presence of palpable masses.

-

Body Weight and Food/Water Consumption: Body weight should be recorded weekly for the first 13 weeks and at least monthly thereafter. Food and water consumption should also be monitored periodically.

Terminal Procedures and Pathology

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study. All external surfaces, orifices, and internal organs are examined.

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. For lower dose groups, all gross lesions and target organs should be examined.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of this compound is a multi-step process that begins with metabolic activation and culminates in the malignant transformation of cells through the dysregulation of critical signaling pathways.

Metabolic Activation and DNA Adduct Formation

NPYR itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP2E1 being a key player), to exert its carcinogenic effects.[8] This process, known as α-hydroxylation, leads to the formation of an unstable intermediate that ultimately generates a reactive electrophile, the 4-oxobutyldiazonium ion. This ion can then alkylate DNA, forming various DNA adducts. These adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations.

Induction of Genetic Instability and Cell Cycle Dysregulation

The formation of NPYR-DNA adducts is a critical initiating event in carcinogenesis. These adducts can lead to mutations in key genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes. While direct mutation data for NPYR in rodent tumors is limited, studies with other nitrosamines suggest that genes like Ras and p53 are potential targets. Mutations in these genes can disrupt normal cell cycle control, leading to uncontrolled proliferation. The cellular response to DNA damage involves the activation of DNA damage response (DDR) pathways, which can trigger cell cycle arrest to allow for DNA repair. However, if the damage is extensive or the repair mechanisms are overwhelmed, cells may bypass these checkpoints, leading to the accumulation of mutations.

Aberrant Signaling Pathways in NPYR-Induced Carcinogenesis

Mutations in key regulatory genes can lead to the constitutive activation of downstream signaling pathways that promote cell growth, survival, and proliferation. In the context of hepatocellular carcinoma, a primary outcome of NPYR exposure in rats, several signaling pathways are commonly dysregulated.

-

Ras/MAPK Pathway: The Ras family of small GTPases are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Mutations that lock Ras in its active, GTP-bound state lead to the continuous activation of downstream effectors, such as the Raf-MEK-ERK cascade (MAPK pathway), driving uncontrolled cell division.

-

p53 Pathway: The p53 tumor suppressor protein plays a central role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, including DNA damage. Mutations in the TP53 gene can inactivate its tumor-suppressive functions, allowing damaged cells to survive and proliferate, thereby promoting cancer development.

The interplay between these pathways is crucial in the progression of NPYR-induced tumors. For instance, loss of p53 function can remove a critical barrier to the proliferation of cells with activated Ras.

Conclusion

This compound is a potent carcinogen in rodent models, with the liver being a primary target organ, particularly in rats. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the carcinogenic potential of N-nitroso compounds and for professionals involved in drug development and safety assessment. The elucidation of the molecular mechanisms, from metabolic activation and DNA adduct formation to the dysregulation of key signaling pathways, offers insights into the complex process of chemical carcinogenesis and highlights potential targets for preventative and therapeutic strategies. Further research is warranted to fully delineate the specific genetic and epigenetic alterations that drive NPYR-induced tumorigenesis and to translate these findings to human health risk assessment.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of tobacco carcinogenesis. LI. Relative potencies of tobacco-specific N-nitrosamines as inducers of lung tumours in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Comparative studies of neoplastic response to a single dose of nitroso compounds: 7. The effect of N-nitrosobis (2-hydroxypropyl)amine in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative studies of neoplastic response to a single dose of nitroso compounds. 3. The effect of N-nitrosopiperidine and N-nitrosomorpholine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of diethylnitrosamine-induced liver carcinogenesis in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxic Effects of N-Nitrosopyrrolidine on DNA: A Technical Guide

Executive Summary: N-Nitrosopyrrolidine (NNP), a cyclic nitrosamine (B1359907) found in various environmental and dietary sources, is a potent hepatocarcinogen that exerts its genotoxic effects following metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNP into highly reactive electrophiles that form covalent adducts with DNA. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. This guide provides an in-depth analysis of the metabolic activation of NNP, the spectrum of DNA adducts formed, and the cellular responses to this damage. Quantitative data from key genotoxicity assays, including the Ames test and micronucleus assays, are summarized. Detailed experimental protocols for these assays are provided to aid researchers in the fields of toxicology and drug development.

Introduction

This compound (NNP) is a member of the N-nitroso compound family, a class of chemicals known for their carcinogenic properties.[1] Human exposure to NNP can occur through various sources, including processed meats, tobacco smoke, and certain industrial processes.[2] Like most nitrosamines, NNP is not directly genotoxic but requires metabolic activation to become a carcinogen.[1][3] The primary target organ for NNP-induced carcinogenicity in rats is the liver.[4][5] Understanding the mechanisms of NNP's genotoxicity is crucial for assessing its risk to human health and for developing strategies to mitigate its effects.

Metabolic Activation of this compound

The genotoxicity of NNP is contingent upon its metabolic activation, a process predominantly carried out by cytochrome P450 enzymes in the liver.[6] The key initial step is α-hydroxylation, which converts NNP into the unstable intermediate α-hydroxy-N-nitrosopyrrolidine.[4][5] This intermediate undergoes spontaneous ring-opening to form a highly reactive electrophile, 4-oxobutanediazohydroxide, which can then alkylate DNA bases, leading to the formation of various DNA adducts.[6][7] While the CYP450-dependent pathway is considered primary, some studies suggest that other metabolic routes may also contribute to its bioactivation.[8][9] P450IIE1 and enzymes from the P450 2A family have been identified as significant contributors to NNP metabolism.[4][5]

Mechanisms of DNA Damage: Adduct Formation

The reactive metabolites of NNP can covalently bind to the nitrogen and oxygen atoms of DNA bases, forming a variety of adducts. These adducts are considered the primary lesions responsible for the mutagenic and carcinogenic effects of NNP.[6] The formation of these adducts is dose-dependent and can vary across different tissues.[2] Extensive research has identified numerous NNP-derived adducts with all four DNA bases.

Table 1: NNP-Induced DNA Adducts Identified in In Vitro and In Vivo Systems

| Adduct Name | Abbreviation | Base Modified | Detection System | Reference(s) |

|---|---|---|---|---|

| N²-(tetrahydrofuran-2-yl)dGuo | N²-THF-dGuo | Guanine | In vivo (Rat Liver) | [6][7] |

| N⁶-(tetrahydrofuran-2-yl)dAdo | N⁶-THF-dAdo | Adenine (B156593) | In vivo (Rat Liver) | [6][7] |

| N⁴-(tetrahydrofuran-2-yl)dCyd | N⁴-THF-dCyd | Cytosine | In vivo (Rat Liver) | [6] |

| O²-(tetrahydrofuran-2-yl)dThd | O²-THF-dThd | Thymidine | In vivo (Rat Liver) | [6] |

| O⁴-(tetrahydrofuran-2-yl)dThd | O⁴-THF-dThd | Thymidine | In vivo (Rat Liver) | [6] |

| N²-(4-hydroxybut-1-yl)dGuo | N²-(4-HOB)-dGuo | Guanine | In vivo (Rat Liver, after NaBH₃CN reduction) | [7] |

| N⁶-(4-hydroxybut-1-yl)dAdo | N⁶-(4-HOB)-dAdo | Adenine | In vivo (Rat Liver, after NaBH₃CN reduction) | [7] |

| O²-(4-hydroxybut-1-yl)dThd | O²-(4-HOB)-dThd | Thymidine | In vivo (Rat Liver, after NaBH₃CN reduction) | [7] |

| O⁴-(4-hydroxybut-1-yl)dThd | O⁴-(4-HOB)-dThd | Thymidine | In vivo (Rat Liver, after NaBH₃CN reduction) | [7] |

This table summarizes key adducts; a comprehensive list includes over 60 structurally distinct adducts from NNP and its aldehyde metabolites.[2]

The presence of adducts on adenine and thymine (B56734) is particularly noteworthy, as it may explain the observation that NNP causes mutations at A:T base pairs in the DNA of rat liver.[6][7]

Evidence of Genotoxicity from In Vitro and In Vivo Studies

A battery of genotoxicity assays has been employed to characterize the DNA-damaging potential of NNP. These tests confirm its mutagenic and clastogenic properties, which are dependent on metabolic activation.

The Ames test is a widely used method to assess the mutagenic potential of chemicals. NNP consistently tests positive in the Ames assay, but only in the presence of a metabolic activation system (S9 mix), underscoring the requirement for bioactivation.[8][9] Studies indicate that NNP is effective at inducing base-pair substitution mutations.[3]

Table 2: Summary of NNP Genotoxicity in the Ames Test

| Tester Strain(s) | Metabolic Activation (S9) | Result | Key Finding | Reference(s) |

|---|---|---|---|---|

| Salmonella typhimurium TA1535 | Required (Rat Liver S9) | Positive | Indicates induction of base-pair substitutions. | [9] |

| Various S. typhimurium | Required (Rat or Hamster Liver S9) | Positive | Mutagenicity is dependent on the S9 source and concentration. | [10][11] |

| Escherichia coli K-12 | Required (Rat Liver S9) | Positive | Confirms mutagenic potential in a different bacterial system. |[3] |

The in vitro and in vivo micronucleus assays detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). NNP induces a significant, dose-dependent increase in the frequency of micronucleated cells, particularly in hepatocytes, its primary target.

Table 3: Summary of NNP Genotoxicity in the Micronucleus Assay (Rat Liver)

| Assay Type | Duration | Doses Administered (oral) | Result | Reference(s) |

|---|---|---|---|---|

| Repeated Dose Liver Micronucleus (RDLMN) | 14 days | 25, 50, 100 mg/kg/day | Significant, dose-dependent increase in micronucleated hepatocytes. | [12][13] |

| Repeated Dose Liver Micronucleus (RDLMN) | 28 days | 25, 50, 100 mg/kg/day | Significant, dose-dependent increase in micronucleated hepatocytes. | [12][13] |

| Repeated Dose Bone Marrow Micronucleus | 14 & 28 days | 25, 50, 100 mg/kg/day | Negative |[12][13] |

The results from the repeated dose liver micronucleus (RDLMN) assay are particularly compelling, showing a positive response at all tested doses.[12][13] The lack of effect in the bone marrow highlights the organ-specific nature of NNP's genotoxicity, which is tied to the location of its metabolic activation in the liver.[12][13]

Interestingly, NNP can also be activated by UVA irradiation to form a genotoxic photoproduct that induces micronuclei in human keratinocytes and mouse reticulocytes without the need for metabolic activation by CYP enzymes.[4][14]

DNA Repair and Cellular Response

The formation of bulky DNA adducts by NNP metabolites triggers cellular DNA damage response (DDR) pathways. These pathways sense the DNA damage, signal its presence, and mediate a response that can include cell cycle arrest, DNA repair, or apoptosis. Given that NNP forms bulky, helix-distorting adducts, Nucleotide Excision Repair (NER) is a likely repair pathway. The formation of N-alkylated purines may also activate the Base Excision Repair (BER) pathway.[15][16] If the damage is overwhelming or cannot be repaired, the cell may undergo apoptosis, a process signaled by proteins like p53, to prevent the propagation of mutations.[17]

Experimental Protocols

Detailed protocols are essential for the accurate assessment of genotoxicity. The following sections outline standardized methodologies for key assays used to evaluate NNP.

This protocol is based on OECD Test Guideline 471 with enhancements recommended for N-nitrosamines.[18][19]

-

Tester Strains : Use Salmonella typhimurium strains TA98, TA100, and TA1535, and E. coli WP2 uvrA (pKM101).[18]

-

Metabolic Activation : Prepare S9 mix from the livers of rodents pre-treated with enzyme inducers (e.g., phenobarbital/β-naphthoflavone). A high concentration (e.g., 30%) of hamster liver S9 is often more effective than rat S9 for nitrosamines.[10][18]

-

Assay Procedure (Pre-incubation Method) : a. In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests), and 0.1 mL of the NNP test solution. b. Incubate the mixture at 37°C for 30 minutes with gentle shaking.[18] c. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Scoring : Count the number of revertant colonies on each plate. A positive result is defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the solvent control value.

This protocol is based on OECD Test Guideline 487.[20][21] It is suitable for cell lines like human TK6 or HepG2 cells.

-

Cell Culture : Culture appropriate mammalian cells (e.g., TK6, HepG2) to a suitable density.[22]

-

Treatment :

-

Short Treatment (with and without S9) : Expose cells to a range of NNP concentrations for 3-4 hours.

-

Long Treatment (without S9) : Expose cells for 1.5-2.0 normal cell cycle lengths (e.g., 24 hours).

-

-

Cytokinesis Block : After treatment, wash the cells and add fresh medium containing Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Harvesting : Harvest cells at a time equivalent to 1.5-2.0 normal cell cycles after the beginning of treatment.

-

Slide Preparation and Staining : Prepare slides using a cytocentrifuge or by direct dropping. Stain with a DNA-specific stain (e.g., DAPI, Giemsa) and a cytoplasmic counterstain.

-

Scoring : Using a fluorescence or light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.

-

Data Analysis : Analyze data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Also, assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI).

This protocol outlines the alkaline comet assay, used to detect DNA single- and double-strand breaks and alkali-labile sites.[23][24]

-

Cell Preparation : Prepare a single-cell suspension from tissues or cell cultures treated with NNP.

-

Embedding : Mix approximately 10,000 cells with low melting point agarose (B213101) and pipette onto a specially coated microscope slide. Allow to solidify.

-

Lysis : Immerse slides in a cold, high-salt lysis solution (pH 10) for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind DNA "nucleoids".[25]

-

Alkaline Unwinding : Place slides in a horizontal electrophoresis tank filled with cold, high-pH electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[25]

-

Electrophoresis : Apply a low voltage (e.g., ~1 V/cm) for 20-40 minutes. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail".[25]

-

Neutralization and Staining : Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold, propidium (B1200493) iodide).

-

Scoring : Visualize slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA). Score at least 50-100 cells per sample.

Conclusion

This compound is a potent genotoxic agent whose activity is fundamentally dependent on metabolic activation by CYP450 enzymes. The resulting electrophilic intermediates induce a wide range of DNA adducts, primarily in the liver, which lead to mutations and chromosomal damage. The genotoxic profile of NNP has been clearly established through a variety of assays, with in vivo studies confirming its organ-specific effects. The detailed methodologies and data presented in this guide serve as a critical resource for researchers assessing the risks associated with NNP and other N-nitrosamines.

References

- 1. hesiglobal.org [hesiglobal.org]

- 2. Evolution of Research on the DNA Adduct Chemistry of this compound and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro genotoxicity of this compound following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]